4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline

Description

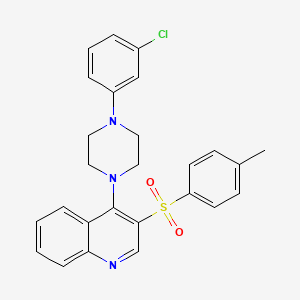

4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline is a quinoline-based compound featuring a 3-chlorophenyl-substituted piperazine moiety at position 4 and a tosyl (p-toluenesulfonyl) group at position 3. The quinoline scaffold is a privileged structure in medicinal chemistry due to its aromatic heterocyclic nature, which facilitates interactions with biological targets such as enzymes and receptors. Synthetic routes for analogous compounds (e.g., coupling reactions with aniline derivatives under heated conditions in 1,4-dioxane) suggest plausible methods for its preparation .

Properties

IUPAC Name |

4-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2S/c1-19-9-11-22(12-10-19)33(31,32)25-18-28-24-8-3-2-7-23(24)26(25)30-15-13-29(14-16-30)21-6-4-5-20(27)17-21/h2-12,17-18H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFKUQYJWCCTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring, bearing the 3-chlorophenyl group, is attached to the quinoline core. This can be achieved by reacting the tosylated quinoline with 1-(3-chlorophenyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline core or the tosyl group, potentially leading to the removal of the tosyl group or reduction of the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where the 3-chlorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation Products: N-oxides of the piperazine ring.

Reduction Products: Reduced quinoline derivatives or de-tosylated products.

Substitution Products: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds related to 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline exhibit a range of pharmacological activities:

- Antidepressant Activity : Studies have shown that derivatives of this compound can act as serotonin receptor ligands, particularly targeting 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and depression treatment .

- Antipsychotic Effects : The compound may also possess antipsychotic properties by modulating dopamine receptor activity. This dual action on serotonin and dopamine receptors makes it a candidate for treating disorders such as schizophrenia and bipolar disorder .

Scientific Research Applications

The applications of this compound extend into various domains of scientific research:

Neuroscience

- Behavioral Studies : Its effects on neurotransmitter systems have been evaluated in animal models to understand its potential as a treatment for anxiety and depressive disorders.

- Mechanistic Studies : Investigations into how structural modifications affect receptor affinity and activity provide insights into drug design .

Pharmaceutical Development

- Drug Formulation : The compound's properties are explored in formulation science to develop effective delivery systems for psychiatric medications.

- Structure-Activity Relationship (SAR) : Detailed studies on SAR help identify modifications that enhance efficacy and reduce side effects .

Cosmetic Applications

- Emerging research suggests potential applications in cosmetic formulations due to its bioactive properties, although this area requires further exploration .

Case Studies

Several studies have documented the effects and applications of similar compounds:

Mechanism of Action

The mechanism of action of 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline depends on its specific biological target. Generally, it may interact with cellular receptors or enzymes, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Molecular Targets and Pathways

Potential molecular targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in key metabolic pathways. The compound’s interaction with these targets can lead to various biological effects, such as inhibition of cell proliferation, modulation of immune responses, or disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Quinoline Core

Target Compound vs. D8 ()

The compound D8 (4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) shares the 3-chlorophenyl-piperazine moiety but differs in substituents at positions 3 and 4. While the target compound has a tosyl group at position 3, D8 features a carbonyl-linked hydroxybenzamide. This difference impacts:

- Solubility : The tosyl group (strongly hydrophobic) likely reduces aqueous solubility compared to D8’s polar hydroxybenzamide.

- Electronic Effects: The electron-withdrawing tosyl group may increase the electrophilicity of the quinoline core, altering reactivity in biological systems. NMR data for D8 (δ 7.2–8.5 ppm in $^1$H NMR) indicate aromatic proton environments distinct from the target compound due to substituent variations .

Target Compound vs. Compound

The compound 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline () has a 4-chlorophenyl (vs. 3-chlorophenyl) group and a methyl substituent at position 3. Key differences include:

Piperazine-Linked Analogues ()

Target Compound vs. 10f ()

Compound 10f (Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) replaces the quinoline core with a thiazole but retains the 3-chlorophenyl group. The urea linkage in 10f provides hydrogen-bonding capacity, unlike the target’s piperazine, which may favor ionic interactions. Mass spectrometry data (ESI-MS m/z 514.2) highlight lower molecular weight compared to the target compound, suggesting differences in pharmacokinetic profiles .

Target Compound vs. D7 and D9 ()

- D7 : Contains a 4-(trifluoromethyl)phenyl group. The CF$_3$ group’s strong electron-withdrawing nature may enhance metabolic stability compared to the target’s chloro substituent.

- D9 : Features a 3-methylphenyl group, introducing steric hindrance without significant electronic effects.

Data Tables

Table 1: Structural and Physical Comparisons

Research Implications

- Biological Activity : The target compound’s tosyl group may enhance blood-brain barrier penetration compared to polar analogues like D8, making it a candidate for central nervous system targets.

- Structure-Activity Relationships (SAR) : Meta-substitution on the phenyl ring (3-chloro) appears critical for electronic modulation, as seen in D8 and 10f .

- Synthetic Optimization : ’s methodology suggests scalability, though yields for the target compound require further investigation .

Biological Activity

The compound 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline is a derivative of quinoline and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Piperazine derivatives, including those related to this compound, exhibit a broad spectrum of antimicrobial activity. Studies have shown that these compounds can effectively inhibit various bacterial strains. For instance, research indicates that certain piperazine derivatives demonstrated significant antimicrobial properties comparable to standard antibiotics like ciprofloxacin and fluconazole .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 16 | |

| Compound B | Antifungal | 32 | |

| This compound | Antimicrobial | TBD |

Anticancer Activity

The anticancer potential of this compound has been evaluated using MTT assays. In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, such as HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, compounds similar to this compound have shown promise as anti-inflammatory agents. Studies indicate that these compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various piperazine derivatives, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

- Anticancer Mechanism : A detailed investigation into the anticancer effects revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.